N-[1-(2-Methoxyethyl)piperidin-4-YL]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-17-8-7-15-5-2-12(3-6-15)14-13(16)11-4-9-18-10-11/h4,9-10,12H,2-3,5-8H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZUDLSIXIKCOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Methoxyethyl)piperidin-4-YL]thiophene-3-carboxamide typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced via alkylation reactions using reagents like 2-methoxyethyl chloride.
Coupling with Thiophene Carboxylic Acid: The final step involves coupling the piperidine intermediate with thiophene-3-carboxylic acid using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Methoxyethyl)piperidin-4-YL]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine or thiophene derivatives.
Scientific Research Applications
N-[1-(2-Methoxyethyl)piperidin-4-YL]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic properties.
Biological Research: The compound is used in studies investigating its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-[1-(2-Methoxyethyl)piperidin-4-YL]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Features of Analogous Compounds
Key Observations:
Piperidine Substituent Variations :
- The 2-methoxyethyl group in the target compound enhances solubility compared to simpler alkyl substituents (e.g., methyl or ethyl in ). This may improve bioavailability or reduce metabolic degradation .
- Goxalapladib shares the same 1-(2-methoxyethyl)piperidin-4-yl group but pairs it with a fluorinated biphenyl and naphthyridine core, significantly increasing molecular weight and lipophilicity. This likely enhances target affinity (e.g., lipoprotein-associated phospholipase A2 in atherosclerosis) .
Core Heterocycle Differences: Thiophene vs. This may limit cross-reactivity with targets requiring flat aromatic systems. 1,4-Dihydropyridine (AZ331): The dihydropyridine core in AZ331 is redox-active, typical of calcium channel blockers, whereas the thiophene carboxamide lacks such activity, suggesting divergent therapeutic mechanisms .
Substituent Impact on Bioactivity: Fluorinated groups (e.g., in Goxalapladib) improve metabolic stability and membrane penetration but increase molecular weight. The target compound’s lack of fluorine may favor shorter half-life but reduced off-target effects . The 4-chlorophenyl group in ’s thiazolidinone derivative is associated with antimicrobial activity, whereas the methoxyethyl group in the target compound may direct it toward CNS targets due to enhanced blood-brain barrier permeability .
Research Findings and Pharmacological Implications
- Patent Derivatives () : Modifications to the piperidine substituent (e.g., 2-methoxyethyl vs. methylsulfonyl) demonstrate that polar groups enhance aqueous solubility, critical for oral bioavailability. The target compound’s methoxyethyl group balances lipophilicity and solubility, making it a viable candidate for further optimization .
- Goxalapladib Comparison () : Despite structural similarities in the piperidine moiety, Goxalapladib’s naphthyridine core and trifluoromethyl groups confer specificity for atherosclerosis-related targets. This highlights the importance of core structure in determining therapeutic indication .
- Indazole Analogs () : The indazole-carboxamide derivative shares the same piperidine substituent but targets different pathways (e.g., kinase inhibition), underscoring the versatility of the 1-(2-methoxyethyl)piperidin-4-yl group across drug classes .
Q & A
Q. What are the common synthetic routes for N-[1-(2-Methoxyethyl)piperidin-4-YL]thiophene-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of a 2-methoxyethyl-substituted piperidine intermediate with a thiophene-3-carboxamide moiety. Key steps include:
- Amide bond formation : Use coupling agents like HBTU or EDC/HOBt in anhydrous DMF or THF under nitrogen atmosphere .
- Piperidine functionalization : Alkylation of the piperidine nitrogen with 2-methoxyethyl bromide, requiring precise temperature control (0–5°C) to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .
Optimization strategies include adjusting solvent polarity, catalyst loading (e.g., Pd for cross-coupling), and reaction time to maximize yield (reported 60–75%) .
Q. What analytical techniques are critical for characterizing this compound, and what parameters ensure accuracy?
- Methodological Answer :
- NMR spectroscopy : ¹H NMR (400 MHz, CDCl₃) to confirm piperidine ring conformation (δ 2.5–3.5 ppm for N-CH₂) and thiophene protons (δ 7.2–7.8 ppm). ¹³C NMR verifies the methoxyethyl group (δ 50–60 ppm for OCH₂) .
- Mass spectrometry : High-resolution ESI-MS (positive mode) to confirm molecular ion [M+H]⁺ and rule out impurities .
- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in H₂O/MeOH) with UV detection (λ = 254 nm) to assess purity .
Q. How is the compound’s biological activity initially assessed in vitro?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, JAK2) using fluorescence-based ADP-Glo™ kits at 10 µM concentration .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) using [³H]-labeled ligands and scintillation counting .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?
- Methodological Answer :
- Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .
- Metabolic stability : Perform microsomal incubation (human/rat liver microsomes) to identify rapid degradation pathways .
- Pharmacokinetic profiling : LC-MS/MS quantification of plasma/tissue concentrations in rodent models to correlate exposure with efficacy .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?
- Methodological Answer :
- Core modifications : Replace the methoxyethyl group with cyclopropylmethyl or benzyl moieties to assess steric/electronic effects on potency .
- Bioisosteric replacement : Substitute thiophene with furan or pyridine to evaluate heterocycle influence on solubility and target binding .
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets) and prioritize analogs .
Q. Which computational methods are suitable for predicting off-target interactions or toxicity?
- Methodological Answer :
- QSAR models : Train on ChEMBL data using Random Forest or SVM to predict ADMET properties (e.g., hERG inhibition, CYP450 interactions) .
- Molecular dynamics (MD) : Simulate ligand-protein complexes (GROMACS, AMBER) to assess binding stability over 100-ns trajectories .
- Pan-assay interference (PAINS) filters : Apply FAF-Drugs4 or SwissADME to eliminate promiscuous scaffolds .
Q. How can in vivo pharmacokinetic and pharmacodynamic (PK/PD) studies be designed for this compound?
- Methodological Answer :
- Dosing regimen : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in Sprague-Dawley rats, with serial blood sampling over 24 hours .
- Tissue distribution : Sacrifice animals at Tmax, extract brain/liver/kidney, and quantify compound levels via LC-MS/MS .
- Biomarker analysis : Measure target modulation (e.g., phosphorylated kinases via Western blot) in tumor xenografts .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
- Waste disposal : Collect organic waste in sealed containers labeled "halogenated solvents" for incineration .
- Spill management : Absorb with vermiculite, place in chemical waste bags, and ventilate the area .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
